molecular formula C28H32N3O6Cl B600990 Benidipine hydrochloride CAS No. 129262-07-3

Benidipine hydrochloride

Cat. No.: B600990
CAS No.: 129262-07-3
M. Wt: 542.04
Attention: For research use only. Not for human or veterinary use.
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Description

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension and angina pectoris. It is known for its potent and long-lasting effects, making it a valuable medication in cardiovascular therapy. The chemical formula of this compound is 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester hydrochloride .

Mechanism of Action

Target of Action

Benidipine hydrochloride is a synthetic dihydropyridine calcium channel blocker . Its primary targets are the L, N, and T type calcium channels . These channels play a crucial role in regulating the influx of calcium ions into cells, which is a key process in muscle contraction and neurotransmitter release.

Mode of Action

This compound interacts with its targets by inhibiting the L, N, and T type calcium channels . This inhibition reduces the influx of calcium ions into cells, leading to relaxation of vascular smooth muscle cells, which in turn results in vasodilation . This vasodilation decreases peripheral vascular resistance, reducing blood pressure .

Biochemical Pathways

The inhibition of calcium channels by this compound affects several biochemical pathways. It has been shown to stimulate nitric oxide production, suppress the expression of adhesion molecules, stimulate osteoblast differentiation, and suppress the proliferation of vascular smooth muscle cells and mesangial cells . These effects contribute to its antihypertensive and anti-anginal actions .

Pharmacokinetics

This compound is almost completely metabolized in the liver . It is thought that benidipine is mainly metabolized by CYP3A . Some of the formed metabolites are N-desbenzylbenidipine and dehydrobenidipine . Analysis on the formation of metabolites has indicated that the metabolism is mainly performed by CYP3A4 and CYP3A5 .

Result of Action

The action of this compound leads to several molecular and cellular effects. It reduces systolic and diastolic blood pressure and decreases heart rate pulse after treatment . It also decreases urinary protein excretion and serum triglycerides . Moreover, it has been shown to have anti-oxidative activity, providing myocardial protection .

Biochemical Analysis

Biochemical Properties

Benidipine hydrochloride: interacts with various enzymes, proteins, and other biomolecules. Its primary interaction is with calcium channels, specifically L, N, and T channels . This interaction is crucial for its function as a calcium channel blocker .

Cellular Effects

This compound: has significant effects on various types of cells and cellular processes. It influences cell function by blocking calcium channels, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of This compound involves its binding interactions with calcium channels. By blocking these channels, it inhibits the influx of calcium ions into cells, thereby affecting various cellular functions .

Temporal Effects in Laboratory Settings

The effects of This compound Its long-acting nature suggests that it may have prolonged effects on cellular function .

Metabolic Pathways

This compound: is involved in the calcium signaling pathway due to its ability to block calcium channels . It may interact with various enzymes and cofactors within this pathway.

Transport and Distribution

The transport and distribution of This compound Given its role as a calcium channel blocker, it likely interacts with calcium channels located in various parts of the cell .

Subcellular Localization

The subcellular localization of This compound is likely associated with the locations of calcium channels within the cell. As it blocks these channels, it may be found in areas where these channels are abundant .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benidipine hydrochloride involves several key steps:

    Acylchloridization of the Main Ring: The main ring of dihydropyridine is acylchloridized.

    Linking the Side Chain: The side chain is then linked to synthesize this compound directly.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of ultrasound technology during both the pre-treatment and post-treatment stages. This method ensures the production of highly purified this compound by dissolving crude crystals or products obtained by heating to dryness .

Chemical Reactions Analysis

Types of Reactions: Benidipine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce benidipine oxide, while reduction may yield benidipine alcohol .

Scientific Research Applications

Benidipine hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.

    Nicardipine: A calcium channel blocker with similar uses but different pharmacokinetic properties.

Uniqueness of Benidipine Hydrochloride: this compound is unique due to its triple calcium channel blocking action (L-type, N-type, and T-type) and its high vascular selectivity. This makes it particularly effective in providing long-lasting antihypertensive and cardioprotective effects .

Properties

IUPAC Name

5-O-[(3R)-1-benzylpiperidin-3-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILKDKRQBYMKQX-MIPPOABVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@H](C(=C(N1)C)C(=O)O[C@@H]2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049050
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91599-74-5
Record name Benidipine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91599-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benidipine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091599745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name rac Benidipine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R)-rel-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 3-methyl 5-[(3R)-1-(phenylmethyl)-3-piperidinyl] ester hydrochloride
Source European Chemicals Agency (ECHA)
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Record name BENIDIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A6746FWDL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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